Nucleophilic Aromatic Substitution: The synthesis of 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]xanthene, a monomer for polyimide synthesis, utilizes a nucleophilic aromatic substitution reaction []. A similar strategy could be employed, reacting a suitable piperidin-4-amine derivative with a 4-fluorobenzotrifluoride derivative to form the desired C-N bond.
Reductive Amination: The synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine involves a reductive amination step []. This method could be adapted by reacting 4-(trifluoromethyl)benzaldehyde with piperidin-4-amine, followed by reduction to yield the target compound.
Molecular Structure Analysis
Several papers provide detailed crystallographic data of compounds incorporating the [4-(trifluoromethyl)phenyl]piperidin-4-yl moiety [, , , , , , , , ]. These analyses reveal:
Chemical Reactions Analysis
N-Alkylation: Derivatization of the piperidine nitrogen atom is a common strategy, as seen in the synthesis of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []. This modification introduces structural diversity and modulates the compound's physicochemical properties.
Amide Formation: Formation of amide bonds is frequently employed to link the [4-(trifluoromethyl)phenyl]piperidin-4-yl group to other pharmacophoric units, as exemplified by the synthesis of 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one [].
Mechanism of Action
Receptor Binding: The [4-(trifluoromethyl)phenyl]piperidin-4-yl moiety, found in various CB1R antagonists and inverse agonists, suggests its involvement in receptor binding interactions [, , , ]. The specific position and orientation of this group likely contribute to the compound's affinity and selectivity for specific receptor subtypes.
Enzyme Inhibition: The presence of this moiety in compounds exhibiting enzyme inhibitory activity, like LOXL2 inhibitors, indicates its potential role in interacting with and modulating enzymatic activity []. The specific interactions, whether through competitive, non-competitive, or allosteric mechanisms, would require further investigation.
Applications
Cannabinoid Receptor Modulation: Several compounds bearing this group exhibit potent and selective activity towards cannabinoid receptors, particularly CB1R [, , , ]. These compounds demonstrate potential as therapeutic agents for obesity, metabolic disorders, and pain management.
Anti-inflammatory Agents: The presence of the [4-(trifluoromethyl)phenyl]piperidin-4-yl moiety in P2Y14 receptor antagonists suggests potential applications in treating inflammatory diseases such as asthma and neuropathic pain [].
Anticancer Agents: Compounds incorporating this structural motif show promising anticancer activity against various cancer cell lines [, , , ]. This finding highlights its potential in developing novel therapeutics for cancer treatment.
Relevance: This compound shares a core piperidine ring structure with 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. The research highlights modifications at the 3- and 6-positions of the piperidine ring as a strategy for developing potent and selective dopamine transporter inhibitors [].
Compound Description: This class of compounds represents conformationally constrained analogues derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine []. Modifications were made to the exocyclic N-atom at the 3-position of the piperidine ring.
Relevance: The development of these analogues focuses on exploring structure-activity relationships related to monoamine transporter inhibition. The shared piperidine ring system and exploration of substitutions at the 3-position make them relevant to understanding the structure-activity relationships of 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride [].
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It exhibited significant weight-loss efficacy in diet-induced obese mice, displayed a clean off-target profile, and is under development for obesity and metabolic syndrome [].
Relevance: Although structurally distinct from 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, this compound highlights the use of a piperidine ring system within drug development, particularly for targeting the CB1R receptor, suggesting a potential area of investigation for the target compound [].
Compound Description: This compound acts as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. It was developed as part of an effort to find treatments for obesity and metabolic syndromes [].
Relevance: While not directly analogous to 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, it shares a piperidine ring and a 4-(trifluoromethyl)phenyl group. Exploring the biological activity of compounds with this shared motif, particularly their interaction with CB1R, could be relevant to understanding the target compound's potential applications [].
Compound Description: This compound (17v in the referenced study) is a potent and selective histamine H3 receptor (H3R) inverse agonist. It shows potential for treating human sleep disorders due to its robust wake-promoting activity in animal models [].
Relevance: SUVN-G3031 features a piperidine ring system similar to 4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride. Although the target and mechanisms of action differ, the shared piperidine scaffold and presence of a dihydrochloride salt form highlight potential structural similarities relevant for drug design considerations [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.